molecular formula C12H12Cl2N2O2 B14423826 1,1'-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) CAS No. 80271-33-6

1,1'-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one)

Cat. No.: B14423826
CAS No.: 80271-33-6
M. Wt: 287.14 g/mol
InChI Key: ACVXSEXMGINUCK-UHFFFAOYSA-N
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Description

1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) is a chemical compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of two chloroethanone groups attached to a dihydrophthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) typically involves the reaction of piperazine with two mole equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane.

    Catalysts: Basic catalysts like potassium carbonate or sodium ethoxide are often employed to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reaction with amines can yield amide derivatives, while reaction with thiols can produce thioether derivatives .

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) involves its interaction with specific molecular targets. The chloroethanone groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) is unique due to the presence of both chloroethanone groups and the dihydrophthalazine core. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for scientific research .

Properties

CAS No.

80271-33-6

Molecular Formula

C12H12Cl2N2O2

Molecular Weight

287.14 g/mol

IUPAC Name

2-chloro-1-[3-(2-chloroacetyl)-1,4-dihydrophthalazin-2-yl]ethanone

InChI

InChI=1S/C12H12Cl2N2O2/c13-5-11(17)15-7-9-3-1-2-4-10(9)8-16(15)12(18)6-14/h1-4H,5-8H2

InChI Key

ACVXSEXMGINUCK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN(N1C(=O)CCl)C(=O)CCl

Origin of Product

United States

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